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Compound of Interest

Phenol, 4,4'-(3,3,5-
Compound Name: ) ) )
trimethylcyclohexylidene)bis-

Cat. No.: B132520

Disclaimer: The following information pertains to the antifungal medication Flucytosine (CAS
RN: 2022-85-7), also known by its trade name Ancotil. The provided CAS number 129188-99-4
corresponds to Bisphenol TMC, a distinct chemical entity for which limited toxicological data is
publicly available beyond basic hazard classifications. This guide has been developed based
on the extensive toxicological data available for Flucytosine, assuming a potential discrepancy
in the user's query.

Introduction

Flucytosine (5-fluorocytosine, 5-FC) is a synthetic antimycotic agent developed in 1957 and
approved for clinical use in 1971.[1] It is primarily used in combination with other antifungal
drugs, such as amphotericin B, for the treatment of severe systemic infections caused by
susceptible strains of Candida and Cryptococcus.[1][2] Flucytosine's mechanism of action
relies on its selective uptake by fungal cells and subsequent conversion into active
antimetabolites that disrupt fungal RNA and DNA synthesis.[2] While effective, its use is
associated with a narrow therapeutic window and a risk of significant toxicity, necessitating
careful patient monitoring.[1][3]
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Identifier Value

Chemical Name 4-amino-5-fluoro-1,2-dihydropyrimidin-2-one
Synonyms 5-Fluorocytosine, 5-FC, Ancobon, Ancaotil
CAS Number 2022-85-7

Molecular Formula C4H4FNsO

Molecular Weight 129.09 g/mol

Toxicological Data Summary
Human Toxicology

The primary toxicities associated with Flucytosine are hematological, gastrointestinal, and
hepatic.[4] The risk of adverse effects is significantly increased at serum concentrations
exceeding 100 pg/mL.[2][4][5]
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Toxicity Type Organ System

DoselConcentratio
Observed Effects
n

Hematological Bone Marrow

Anemia, leukopenia,
Serum concentrations
>100 pg/mL.[2]

pancytopenia,
agranulocytosis,

aplastic anemia.[6]

Gastrointestinal Gl Tract

Nausea, vomiting,
diarrhea, abdominal

pain, anorexia, )
Serum concentrations

duodenal ulcer,
>100 mcg/mL.[4]

gastrointestinal
hemorrhage,

ulcerative colitis.[1][6]

Hepatic Liver

Elevated serum
aminotransferases
and alkaline ]
Occurs in up to 41%
phosphatase, acute )
o ) of patients.[7]
liver injury, hepatic
dysfunction, jaundice,

hepatic necrosis.[1][7]

Renal Kidneys

Increased BUN and
serum creatinine,
crystalluria, acute

kidney injury.[6]

Cardiovascular Heart

Cardiac arrest,
myocardial toxicity,
ventricular
dysfunction.[1][4]

Dermatological Skin

Rash, pruritus,
urticaria,
photosensitivity, toxic

epidermal necrolysis.

[1](6]
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Confusion,
hallucinations,
Neurological CNS psychosis, ataxia,

headache, sedation.

[6]

Preclinical Toxicology

Animal studies have been instrumental in characterizing the reproductive and developmental
toxicity of Flucytosine.

. Route of o
Study Type Species L . Key Findings Dosage
Administration

Embryotoxic and

teratogenic

(vertebral

o Oral or ] )
Teratogenicity Rat fusions, cleft lip > 40 mg/kg/day
Parenteral
and palate,
micrognathia).[4]

[8][°]

Negative for
Mutagenicity In vitro Not Applicable mutagenic Not Applicable
potential.[5][8][9]

) o ) ) No studies )
Carcinogenicity Not Available Not Available ] Not Applicable
available.[5][8][9]

Mechanism of Action and Toxicity

Flucytosine's antifungal activity and its toxicity are intrinsically linked to its metabolic pathway
within fungal and, to a lesser extent, mammalian cells.
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Caption: Flucytosine's conversion to 5-FU in fungal and mammalian cells, leading to
therapeutic and toxic effects.

Experimental Protocols

Detailed experimental protocols for the cited toxicological studies are not fully available in the
public domain. However, the general methodologies can be inferred.

In Vitro Mutagenicity Assays

» Objective: To assess the potential of Flucytosine to induce genetic mutations.

o General Protocol: Standard bacterial reverse mutation assays (e.g., Ames test) using various
strains of Salmonella typhimurium and Escherichia coli would have been employed. The
cells would be exposed to a range of Flucytosine concentrations, both with and without
metabolic activation (e.g., S9 fraction from rat liver). The number of revertant colonies would
be counted to determine mutagenic activity. The negative results indicate that Flucytosine
itself is not a direct mutagen.[5][8][9]
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Animal Teratogenicity Studies

» Objective: To evaluate the effects of Flucytosine exposure on embryonic and fetal
development.

o General Protocol: Pregnant female rats were likely administered Flucytosine orally or
parenterally at various doses (e.g., 40 mg/kg/day) during the critical period of organogenesis.
[4][8] A control group would have received a vehicle. Near the end of gestation, the dams
would be euthanized, and the fetuses examined for external, visceral, and skeletal
malformations. The findings of vertebral fusions, cleft lip, and palate are indicative of
teratogenic effects.[4]

Pharmacokinetics and Patient Monitoring

The toxicological profile of Flucytosine is closely tied to its pharmacokinetic properties.
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Pharmacokinetics Patient Monitoring Workflow

Oral Administration
(75-90% Bioavailability)

lﬁbsorption

Wide Distribution
(Penetrates BBB)

:

Minimal Metabolism
(to 5-Fluorouracil)

l

Renal Excretion
(~90% unchanged)

Levels > 100 pg/mL?

Half-life: 2.5-6 hours
(prolonged in renal impairment)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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